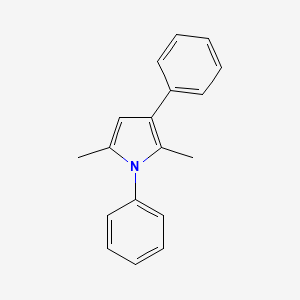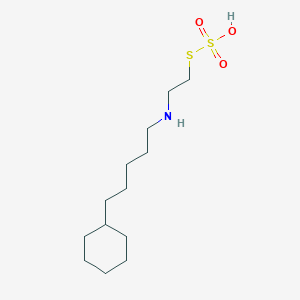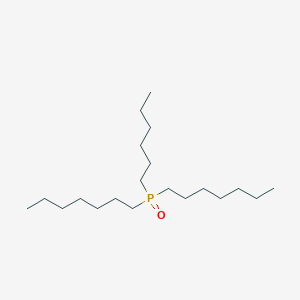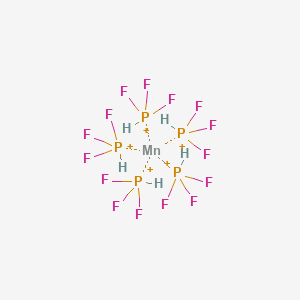
Manganese, hydropentakis(phosphorus trifluoride)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese, hydropentakis(phosphorus trifluoride)- is a chemical compound with the formula F₁₅HMnP₅ and a molecular weight of 495.79084 g/mol . This compound is notable for its unique structure, which includes manganese coordinated with five phosphorus trifluoride ligands. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of manganese, hydropentakis(phosphorus trifluoride)- typically involves the reaction of manganese compounds with phosphorus trifluoride under controlled conditions. One common method is to react manganese(II) chloride with phosphorus trifluoride in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation . The reaction is usually carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of manganese, hydropentakis(phosphorus trifluoride)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of phosphorus trifluoride, which is a toxic and reactive gas. Industrial setups often include specialized equipment to manage the gas safely and ensure high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese, hydropentakis(phosphorus trifluoride)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents such as bromine or potassium permanganate.
Reduction: It can be reduced by reducing agents like lithium aluminum hydride.
Substitution: The phosphorus trifluoride ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with manganese, hydropentakis(phosphorus trifluoride)- include bromine, potassium permanganate, and lithium aluminum hydride. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can yield manganese(III) or manganese(IV) compounds, while reduction with lithium aluminum hydride can produce manganese(II) species .
Applications De Recherche Scientifique
Manganese, hydropentakis(phosphorus trifluoride)- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to study the properties of transition metal complexes.
Biology: The compound’s reactivity with biological molecules is of interest in bioinorganic chemistry.
Medicine: Research into its potential use in medical imaging and as a therapeutic agent is ongoing.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism by which manganese, hydropentakis(phosphorus trifluoride)- exerts its effects involves its ability to act as a ligand and form complexes with transition metals. The phosphorus trifluoride ligands are strong π-acceptors, which allows the compound to stabilize metals in low oxidation states . This property is crucial for its use in catalysis and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other manganese complexes with different ligands, such as:
- Manganese, hydropentakis(phosphorous trifluoride)-, (OC-6-21)-
- Manganese complexes supported by cyclopentadienyl-phosphine ligands
Uniqueness
Manganese, hydropentakis(phosphorus trifluoride)- is unique due to its specific coordination environment and the presence of phosphorus trifluoride ligands. These ligands provide distinct electronic properties that differentiate it from other manganese complexes .
Propriétés
Numéro CAS |
20558-69-4 |
|---|---|
Formule moléculaire |
F15H5MnP5+5 |
Poids moléculaire |
499.823 g/mol |
Nom IUPAC |
manganese;trifluorophosphanium |
InChI |
InChI=1S/5F3HP.Mn/c5*1-4(2)3;/h5*4H;/q5*+1; |
Clé InChI |
PPBMQXNXYNHESN-UHFFFAOYSA-N |
SMILES canonique |
F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


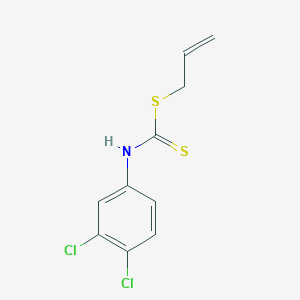


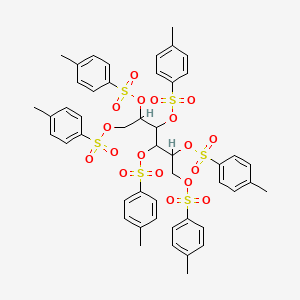
![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)

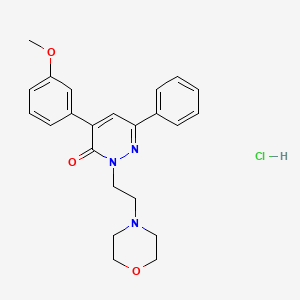
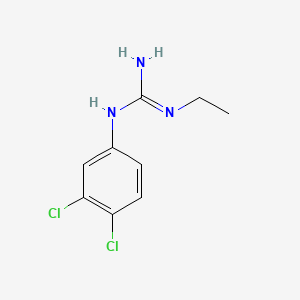
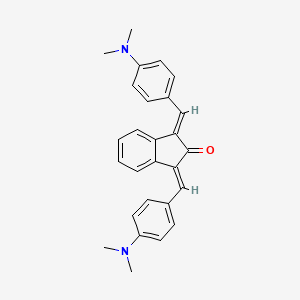
![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)

